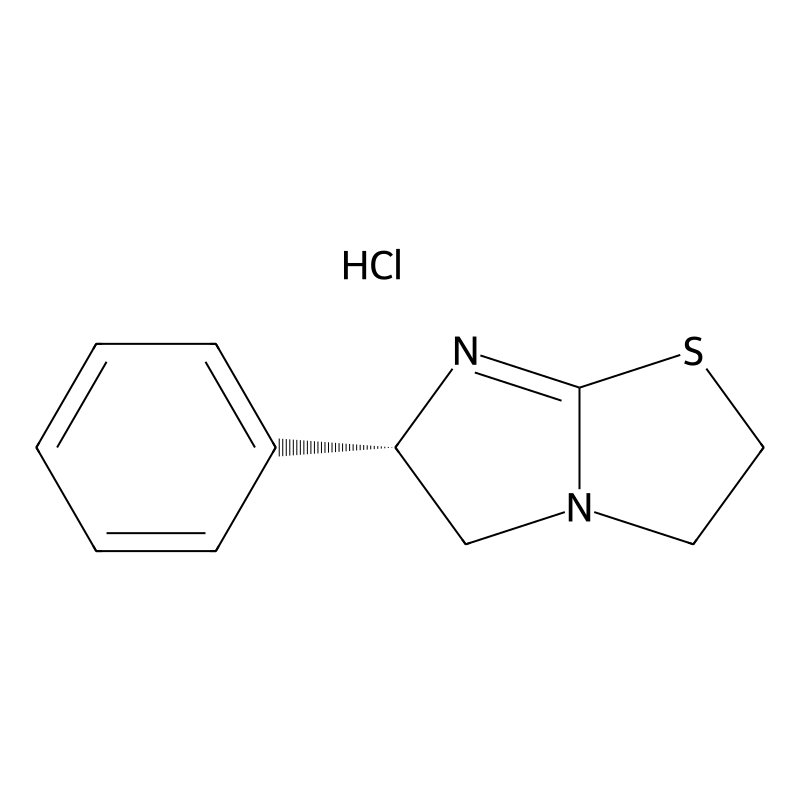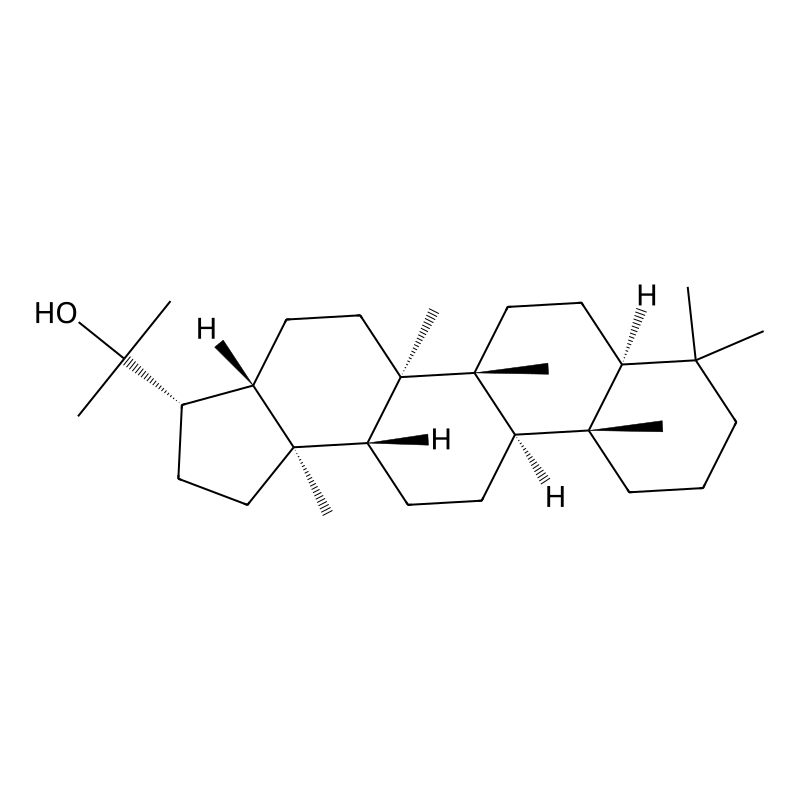Levamisole hydrochloride
C11H13ClN2S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C11H13ClN2S
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)
Synonyms
Canonical SMILES
Isomeric SMILES
Anthelmintic Activity:
Levamisole hydrochloride is primarily known for its anthelmintic properties, meaning it can effectively eliminate parasitic worms. This makes it a valuable tool in veterinary medicine and animal research for studying parasitic infections.
Studies have demonstrated its efficacy against various worm species in animals, including nematodes, cestodes, and trematodes. [Source: Levamisole Hydrochloride - PubChem, ]
Immunomodulatory Effects:
Beyond its anthelmintic properties, levamisole hydrochloride also possesses immunomodulatory effects. This means it can interact with the immune system, potentially influencing its function.
Research has explored its potential in various immune-mediated diseases like rheumatoid arthritis and inflammatory bowel disease. However, results have been mixed, and further studies are needed to establish its efficacy and safety for these applications. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]
Aquaculture Applications:
In the field of aquaculture, levamisole hydrochloride is being investigated as a potential treatment for parasitic infections in fish.
Studies have shown promising results against specific parasites like Microcotyle sebastis in Korean rockfish. [Source: Exploring the Efficacy and Safety of Levamisole Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC, ]
Other Research Areas:
Levamisole hydrochloride is also being explored in other research areas, including its potential use in:
- Cancer treatment, in combination with other drugs. [Source: Levamisole: Uses, Interactions, Mechanism of Action - DrugBank, ]
- Malaria treatment, as an adjunct therapy. [Source: Randomized controlled trial of levamisole hydrochloride as adjunctive therapy in severe falciparum malaria with high parasitemia - PubMed, ]
Levamisole hydrochloride is the salt form of levamisole, an imidazothiazole derivative. First introduced in 1969 [], it was initially used as a broad-spectrum anthelmintic drug to treat parasitic worm infections in humans and animals []. Levamisole also gained recognition for its immunomodulatory properties, leading to research into its potential for treating various immune-mediated diseases and cancers []. However, due to severe side effects, it was withdrawn from the human market in the United States in 2000 [].
Molecular Structure Analysis
Levamisole hydrochloride possesses a unique molecular structure. The core molecule, levamisole, consists of an imidazothiazole ring system containing a sulfur atom and two nitrogen atoms. A chlorine atom is attached to a positively charged nitrogen atom, forming the hydrochloride salt []. This structure is believed to be crucial for its biological activity [].
Chemical Reactions Analysis
The specific synthesis of levamisole hydrochloride is a proprietary process. However, scientific literature describes methods for synthesizing the levamisole molecule itself []. These methods typically involve multistep organic reactions starting from readily available precursors. Levamisole undergoes decomposition at high temperatures, releasing toxic fumes []. As for other relevant reactions, research has explored the interaction of levamisole with other molecules in biological systems (refer to Mechanism of Action).
Physical And Chemical Properties Analysis
Levamisole's mechanism of action depends on the context. As an anthelmintic, it acts as a nicotinic acetylcholine receptor agonist in parasitic worms []. This disrupts the worms' neuromuscular function, leading to paralysis and death. In immune modulation, levamisole is thought to stimulate T-cell activity and cytokine production []. However, the exact mechanisms underlying these effects remain under investigation.
- Nucleophilic substitution: The nitrogen atoms in the imidazothiazole ring can participate in nucleophilic attacks.
- Oxidation: Levamisole may react with strong oxidizing agents, which can lead to degradation or formation of by-products.
- Formation of salts: As a hydrochloride, it can interact with bases to form other salts .
Levamisole hydrochloride is primarily recognized for its:
- Anthelminthic properties: It disrupts the neuromuscular function of helminths, leading to paralysis and expulsion from the host.
- Immunomodulatory effects: It enhances immune responses, which has led to its investigation in various immune-mediated diseases. Studies suggest that it may improve outcomes in conditions like rheumatoid arthritis and certain cancers by modulating T-cell functions and enhancing macrophage activity .
Levamisole hydrochloride can be synthesized through several methods, including:
- Condensation Reaction: The synthesis often begins with α-bromoacetophenone reacting with 2-imino-1,3-thiazolidine to yield intermediates that are further processed.
- Cyclization: Subsequent cyclization reactions lead to the formation of the imidazothiazole ring structure characteristic of levamisole.
- Hydrochloride Formation: The final step typically involves reacting levamisole base with hydrochloric acid to produce levamisole hydrochloride .
Levamisole hydrochloride has several applications:
- Veterinary Medicine: Widely used as an anti-parasitic agent in livestock and pets.
- Human Medicine: Previously employed as an adjuvant treatment for colon cancer and as an immunomodulator for autoimmune diseases.
- Research: Investigated for its potential roles in enhancing immune responses and as a model compound for studying drug interactions .
Levamisole hydrochloride has been studied for its interactions with various compounds:
- It has shown significant interactions with phthalocyanines, leading to shifts in their spectral properties when levamisole is added in excess.
- Adverse drug reactions associated with levamisole have been cataloged, indicating varying effects based on dosage and patient conditions. Reports from pharmacovigilance databases highlight its potential risks when combined with other medications .
Similar Compounds: Comparison
Several compounds share structural or functional similarities with levamisole hydrochloride:
| Compound | Type | Unique Features |
|---|---|---|
| Pyrantel Pamoate | Anthelminthic | Broad-spectrum activity against nematodes |
| Ivermectin | Antiparasitic | Effective against a wide range of parasites |
| Thiabendazole | Antifungal/Anthelminthic | Used primarily for fungal infections and nematodes |
| Albendazole | Anthelminthic | Effective against a variety of parasitic worms |
Levamisole's uniqueness lies in its dual role as both an anthelminthic and an immunomodulator, which is less common among similar compounds. Its specific mechanism of action on immune cells distinguishes it from other anti-parasitics that primarily target the parasites directly .
Dendritic Cell Activation Mechanisms
Levamisole hydrochloride directly activates human monocyte-derived dendritic cells (DCs) by upregulating surface markers critical for antigen presentation. Treatment with levamisole increases expression of CD80, CD86, CD83, and human leukocyte antigen D-related (HLA-DR) molecules, which are essential for T-cell co-stimulation [1]. Concurrently, levamisole induces secretion of interleukin-12 (IL-12) p40 and IL-10, cytokines that respectively promote T-helper 1 (Th1) differentiation and regulatory immune responses [1].
Mechanistically, levamisole activates dendritic cells via Toll-like receptor 2 (TLR-2), as evidenced by 80% inhibition of IL-12 p40 and 50% inhibition of IL-10 production when TLR-2 is neutralized [1]. This TLR-2 engagement triggers downstream signaling pathways, including nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases 1/2 (ERK1/2), which collectively mediate cytokine production and DC maturation [1].
Table 1: Levamisole-Induced Changes in Dendritic Cell Phenotype and Cytokine Production
| Parameter | Effect of Levamisole (1 μM) | Signaling Pathway Involved |
|---|---|---|
| CD80/CD86 Expression | Upregulated | TLR-2/NF-κB |
| HLA-DR Expression | Increased | TLR-2/JNK |
| IL-12 p40 Secretion | Enhanced (4.5-fold) | NF-κB/JNK |
| IL-10 Secretion | Elevated (3.2-fold) | NF-κB/ERK1/2/JNK |
T-Cell Response Modulation
Levamisole potentiates T-cell-mediated immunity by shifting the balance toward Th1 responses. Mature dendritic cells treated with levamisole enhance allogenic naive T-cell activation, leading to elevated interferon-gamma (IFN-γ) secretion, a hallmark of Th1 polarization [1]. This effect is dose-dependent, with higher DC-to-T-cell ratios amplifying IFN-γ production by up to 60% compared to untreated controls [1].
In murine models, levamisole accelerates delayed-type hypersensitivity (DTH) responses to sheep red blood cells (SRBCs) and promotes antibody class switching from IgM to IgG, indicative of enhanced T-helper cell activity [2]. These findings underscore levamisole’s ability to restore compromised cell-mediated immunity through T-cell recruitment and activation [2].
NK Cell Stimulation Pathways
The impact of levamisole on natural killer (NK) cells is concentration-dependent. At 10⁻³ M, levamisole inhibits NK cell cytotoxicity by impairing effector cell activity, as demonstrated in chromium release assays [3]. However, this suppression is reversible; NK function recovers fully after drug removal [3]. Lower concentrations (≤10⁻⁴ M) do not alter NK activity, suggesting a narrow therapeutic window for immunomodulation [3].
Receptor Interactions
Nicotinic Acetylcholine Receptor Agonism
In nematodes, levamisole acts as a potent agonist of levamisole-sensitive acetylcholine receptors (L-AChRs), ligand-gated ion channels critical for neuromuscular transmission [4]. Functional reconstitution of Caenorhabditis elegans L-AChRs in Xenopus laevis oocytes requires co-expression of five receptor subunits (UNC-29, UNC-38, UNC-63, LEV-1, LEV-8) and three ancillary proteins (UNC-50, UNC-74, RIC-3) [4]. Levamisole activates these receptors at nanomolar concentrations, while nicotine paradoxically acts as an allosteric inhibitor [4].
Table 2: Pharmacological Profile of Nematode L-AChRs
| Agonist | Efficacy (% Activation Relative to Levamisole) | Antagonist | Inhibition Efficacy |
|---|---|---|---|
| Levamisole | 100% | Nicotine | 85% at 10 μM |
| Pyrantel | 92% | — | — |
Thymopoietin Mimetic Activity
Though not explicitly linked to thymopoietin in the reviewed studies, levamisole’s T-cell-enhancing effects parallel thymic hormone activity. By augmenting delayed hypersensitivity and antibody class switching, levamisole mimics thymopoietin’s role in T-cell maturation and effector function [2]. Further research is needed to elucidate direct interactions with thymic pathways.
Signal Transduction Pathways
NF-κB Pathway Influence
NF-κB is central to levamisole-induced cytokine production in dendritic cells. Inhibition of NF-κB with helenalin abolishes IL-12 p40 and IL-10 secretion, confirming its role in transcriptional regulation [1]. The IL-12 p40 promoter contains κB-binding sites, directly linking NF-κB activation to Th1 polarization [1].
JNK Pathway Modulation
JNK signaling mediates both IL-12 p40 and IL-10 synthesis in levamisole-treated dendritic cells. JNK inhibitor II reduces IL-12 p40 levels by 70% and IL-10 by 40%, highlighting its dual role in pro-inflammatory and regulatory responses [1].
ERK1/2 Signaling Effects
ERK1/2 activation specifically regulates IL-10 production, as shown by 55% inhibition with PD98059, an ERK pathway blocker [1]. This pathway fine-tunes the balance between immunostimulation and tolerance during dendritic cell maturation [1].
Table 3: Signal Transduction Pathways in Levamisole-Treated Dendritic Cells
| Pathway | Target Cytokine | Inhibition Efficacy | Functional Outcome |
|---|---|---|---|
| NF-κB | IL-12 p40 | 90% | Abrogated Th1 polarization |
| JNK | IL-12 p40 | 70% | Reduced IFN-γ induction |
| ERK1/2 | IL-10 | 55% | Diminished regulatory tone |
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Related CAS
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (13.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
Pictograms


Acute Toxic;Health Hazard
Other CAS
Wikipedia
Use Classification
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes








